
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Plant Growth Stimulation and Antimicrobial Properties : Research on derivatives that share structural features with the mentioned compound revealed pronounced plant growth-stimulating effects and antimicrobial activities. For instance, derivatives containing pyrimidine and furan rings showed significant plant growth stimulation, comparable to heteroauxin, and exhibited antimicrobial activities against bacterial and fungal strains, similar to reference drugs like streptomycin and fusidic acid (Pivazyan et al., 2019); (Hossan et al., 2012).
Antioxidative and Antiprotozoal Activities : Compounds found in Maillard reaction products, including heterocyclic compounds similar to the query, have demonstrated antioxidative activity. Pyrroles, for example, inhibited hexanal oxidation significantly, indicating potential antioxidative applications (Yanagimoto et al., 2002). Another study found that dicationic imidazo[1,2-a]pyridines, which share structural motifs with the query compound, showed strong DNA affinities and significant antiprotozoal activities, making them potential candidates for treating protozoal infections (Ismail et al., 2004).
Anticancer Properties : Derivatives of 2-cyano-N-(furan-2-ylmethyl) compounds, closely related to the compound of interest, have been synthesized and tested for anticancer activity. Some of these derivatives demonstrated potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as anticancer agents (Horishny et al., 2021).
Novel Synthetic Pathways : The exploration of novel synthetic routes to create heterocyclic compounds is a significant area of interest. Studies have detailed the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, providing foundational knowledge for the synthesis of compounds with potential biological activities (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-17(21-15-10-16(20-12-19-15)23-7-1-2-8-23)11-24-18(26)6-5-13(22-24)14-4-3-9-27-14/h3-6,9-10,12H,1-2,7-8,11H2,(H,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEXFPVISDAZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2775604.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide](/img/structure/B2775607.png)
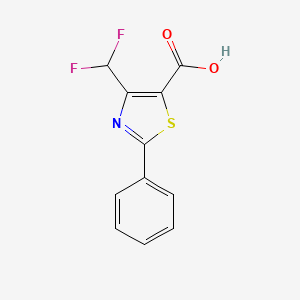
![N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2775609.png)
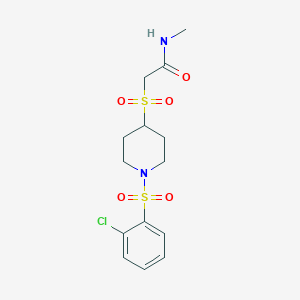
![Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate](/img/structure/B2775612.png)
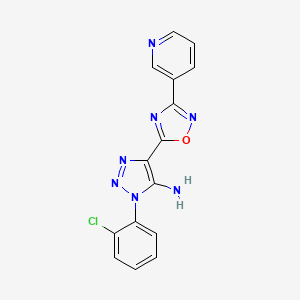
![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

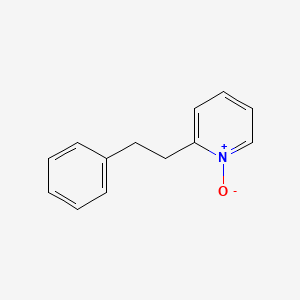
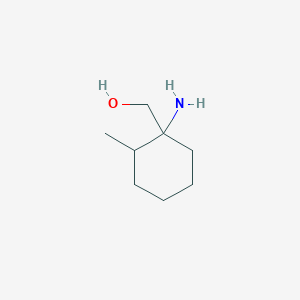
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)